(1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
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Overview
Description
The compound (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a complex organic molecule featuring a pyrazole ring substituted with a bromomethylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions One common approach starts with the bromination of 3-methylphenyl derivatives, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl group.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methylphenyl)methanol
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-3-methylbenzyl alcohol
Uniqueness
Compared to similar compounds, (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol has a unique pyrazole ring structure that imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)-3,5-dimethylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-8-6-11(4-5-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-6,17H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZAFARJOWBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)CO)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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